molecular formula C7H18N2 B3238712 (2-Aminoethyl)(ethyl)(propan-2-yl)amine CAS No. 14165-20-9

(2-Aminoethyl)(ethyl)(propan-2-yl)amine

Cat. No.: B3238712
CAS No.: 14165-20-9
M. Wt: 130.23 g/mol
InChI Key: QWUJQUJVQRKKNP-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(propan-2-yl)amine is a chemical compound with the molecular formula C7H18N2 and a molecular weight of approximately 130.23 g/mol . This polyamine features a branched structure, incorporating both primary and tertiary amine functionalities, which contributes to its properties as a potential ligand or building block in organic and coordination chemistry. The compound is related to a class of aminoalkyl amines that are often investigated for their utility as intermediates in the synthesis of more complex molecules, such as chelating agents, surfactants, or pharmaceutical candidates. Researchers value this amine for its application in non-human scientific research, where it may serve as a precursor in method development and chemical synthesis. As with many compounds of this type, it is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(6-5-8)7(2)3/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJQUJVQRKKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-20-9
Record name (2-aminoethyl)(ethyl)(propan-2-yl)amine
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Chemical Reactivity and Transformation of N Ethyl N Isopropyl Ethane 1,2 Diamine

Fundamental Nucleophilicity and Basicity in Organic Reactions

The lone pair of electrons on each nitrogen atom is central to the molecule's chemical character, rendering it both a nucleophile and a base. The primary amine is generally more accessible for reactions with electrophiles, while the secondary amine's reactivity is tempered by the steric hindrance imposed by the ethyl and isopropyl groups.

As nucleophiles, the amino groups of N-ethyl-N-isopropyl-ethane-1,2-diamine readily react with electron-deficient species. The primary amine, being less sterically hindered, is the more reactive site for nucleophilic attack. Reactions with alkylating agents, for instance, would be expected to occur preferentially at the primary amine. Due to the presence of two nucleophilic centers, reactions with electrophiles can lead to a mixture of products, including mono- and di-substituted derivatives.

The reactivity of amines as nucleophiles is a cornerstone of many organic syntheses. For example, ethylenediamine (B42938) is used in large quantities for the production of numerous industrial chemicals by forming derivatives with various electrophiles like carboxylic acids, nitriles, and alkylating agents. wikipedia.org

The general reaction of an amine with an acid to form a salt is an exothermic process. pharmacompass.com This fundamental acid-base chemistry is crucial in many of its applications and synthetic transformations.

Compound Structure pKa Values Reference
N-ethylethylenediamineCCNCCNNot specified chemeo.com
N-isopropylethylenediamineCC(C)NCCNNot specified nih.gov

Derivatization and Further Functionalization of N-ethyl-N-isopropyl-ethane-1,2-diamine

The primary and secondary amine functionalities of N-ethyl-N-isopropyl-ethane-1,2-diamine serve as handles for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Acylation, the reaction with acyl halides or anhydrides, readily occurs with both the primary and secondary amino groups to form amides. The less sterically hindered primary amine is expected to react more rapidly. For example, the reaction of ethylamine (B1201723) with acetic anhydride (B1165640) yields N-acetylethylamine and acetic acid. doubtnut.comtardigrade.in Similarly, N-ethyl-N-isopropyl-ethane-1,2-diamine would react with acylating agents to produce mono- or di-acylated products, depending on the reaction conditions and stoichiometry.

Sulfonylation, the reaction with sulfonyl chlorides, proceeds in a similar fashion to yield sulfonamides. This reaction is often carried out in the presence of a base to neutralize the HCl produced.

The nitrogen atoms in N-ethyl-N-isopropyl-ethane-1,2-diamine can be further alkylated to form quaternary ammonium (B1175870) salts. These salts are permanently charged, regardless of the pH of their solution. youtube.com The reaction, known as quaternization, typically involves treating the amine with an alkyl halide. youtube.com Given the presence of two amine groups, a mixture of mono- and bis-quaternary ammonium salts can be formed. The formation of bis-quaternary ammonium salts can be suppressed by using a molar ratio of diamine to alkyl halide of at least 1:1, with a ratio of at least 2:1 being preferred. nih.gov

A study on the quaternization of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate (B1199739) and chloroacetic acid demonstrated the formation of cyclic and linear quaternary ammonium derivatives, respectively. nih.govresearchgate.net This highlights the diverse outcomes possible from the quaternization of diamines.

Reactant Reagent Product Type Reference
Tertiary AmineAlkyl HalideQuaternary Ammonium Salt youtube.com
1,1-dimethyl-1,3-propylenediamineEthyl ChloroacetateCyclic Quaternary Ammonium Salt nih.govresearchgate.net
1,1-dimethyl-1,3-propylenediamineChloroacetic AcidLinear Quaternary Ammonium Salt nih.govresearchgate.net

The reaction of N-ethyl-N-isopropyl-ethane-1,2-diamine with cyclic or linear anhydrides is a facile process that leads to the formation of amides and carboxylic acids. The primary amine is expected to be the initial site of attack on one of the carbonyl carbons of the anhydride. youtube.com This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, followed by the departure of a carboxylate leaving group. youtube.com

For instance, the reaction with acetic anhydride would lead to the formation of an N-acetylated diamine and acetic acid as a byproduct. doubtnut.com Depending on the reaction conditions, either mono- or di-acetylation can be achieved. This reaction is a common method for the protection of amine groups or for the synthesis of amide-containing molecules.

Oxidative and Reductive Transformations Involving N-ethyl-N-isopropyl-ethane-1,2-diamine

The presence of both primary and tertiary amine functionalities within the same molecule means that oxidative and reductive transformations can be complex, with selectivity depending on the reagents and reaction conditions.

Oxidative Transformations:

The primary amine group of N-ethyl-N-isopropyl-ethane-1,2-diamine is susceptible to oxidation to form various products such as hydroxylamines, oximes, or nitriles, depending on the oxidizing agent used. The tertiary amine can undergo oxidation to form an amine oxide. While specific studies on the oxidation of this particular diamine are not prevalent in the reviewed literature, the reactivity can be inferred from the general behavior of primary and tertiary amines.

For instance, the oxidation of the tertiary amine moiety is analogous to the formation of N-oxides from other tertiary amines using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The primary amine could potentially be converted to a nitro group under strong oxidizing conditions.

Reductive Transformations:

Reductive amination is a key transformation involving amines. The primary amine of N-ethyl-N-isopropyl-ethane-1,2-diamine can react with carbonyl compounds (aldehydes or ketones) to form an imine intermediate, which can then be reduced to a secondary amine. This process allows for the extension of the carbon chain at the primary amine site.

The tertiary amine group is generally stable under reductive conditions typically used for imine reduction (e.g., sodium borohydride (B1222165), catalytic hydrogenation). However, under forcing conditions, C-N bond cleavage might occur.

A summary of potential oxidative and reductive transformations is presented in the table below.

Transformation Type Functional Group Reagent(s) Potential Product(s)
OxidationPrimary AmineH₂O₂, Peroxy acidsHydroxylamine, Oxime, Nitroalkane
OxidationTertiary AmineH₂O₂, mCPBAAmine oxide
Reductive AminationPrimary AmineAldehyde/Ketone, then NaBH₃CN or H₂/CatalystSecondary Amine

This table presents plausible transformations based on the general reactivity of primary and tertiary amines.

Mechanisms of Tertiary Amine-Catalyzed Reactions

The tertiary amine functionality in N-ethyl-N-isopropyl-ethane-1,2-diamine allows it to act as a catalyst in various organic reactions. Tertiary amines are known to function as nucleophilic catalysts or as Brønsted-Lowry bases.

In reactions involving carbonyl compounds, a tertiary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This initial attack can lead to the formation of a zwitterionic intermediate, which can then activate the carbonyl compound for further reaction or participate in subsequent steps of a catalytic cycle. youtube.com

For example, in certain condensation reactions, the tertiary amine can deprotonate a pro-nucleophile, generating the active nucleophile that then attacks an electrophile. The protonated tertiary amine can then act as a proton donor in a subsequent step, regenerating the catalyst.

The general mechanism for tertiary amine catalysis often involves the following key steps:

Nucleophilic Attack or Proton Abstraction: The tertiary amine either attacks an electrophile or removes a proton from a substrate to generate a reactive intermediate.

Intermediate Formation: A key intermediate, such as an enolate or a zwitterion, is formed.

Reaction with Electrophile/Nucleophile: The intermediate reacts with another species in the reaction mixture.

Catalyst Regeneration: The tertiary amine catalyst is regenerated at the end of the catalytic cycle.

The presence of the primary amine in N-ethyl-N-isopropyl-ethane-1,2-diamine can also influence its catalytic activity. In some cases, the two amine groups may act cooperatively. For instance, one amine group could act as a binding site for a substrate through hydrogen bonding, while the other amine group performs the catalytic transformation. This bifunctional nature is a key feature of many diamine catalysts used in asymmetric synthesis. acs.org

The table below summarizes the roles a tertiary amine can play in catalysis.

Catalytic Role Mechanism Example Reaction Type
Nucleophilic CatalystForms a reactive intermediate with an electrophile.Baylis-Hillman reaction
Brønsted-Lowry BaseDeprotonates a substrate to form a nucleophile.Knoevenagel condensation
Phase-Transfer CatalystFacilitates the transfer of a reactant between immiscible phases.Williamson ether synthesis

Coordination Chemistry of N Ethyl N Isopropyl Ethane 1,2 Diamine As a Ligand

Mono- and Bidentate Binding Modes of Diamine Ligands

In coordination chemistry, ligands are classified by their denticity, which refers to the number of donor atoms used to bind to a central metal ion. researchgate.net Ligands that bind through a single donor atom are termed monodentate, examples of which include halide ions and ammonia (B1221849). rsc.orgwikipedia.org

Diamine ligands, such as the parent molecule ethane-1,2-diamine (commonly known as ethylenediamine (B42938) or "en"), are archetypal bidentate ligands. researchgate.netgoogle.com They possess two nitrogen donor atoms, both of which can coordinate to a single metal center simultaneously. google.com This mode of binding results in the formation of a stable, five-membered ring structure known as a chelate ring. nih.govgoogle.com The formation of such rings is entropically favored, a phenomenon known as the chelate effect, which leads to complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. rsc.org

N-ethyl-N-isopropyl-ethane-1,2-diamine functions as a classic bidentate ligand, utilizing the lone pair of electrons on each of its two nitrogen atoms to form coordinate bonds with a metal center. researchgate.netnih.gov

Formation of Metal Complexes with Transition Metals

Ethylenediamine and its N-substituted derivatives readily form stable complexes with a wide array of transition metals. google.commocedes.org The reaction typically involves mixing the diamine ligand with a metal salt in a suitable solvent, leading to the displacement of solvent molecules or other weakly bound ligands and the formation of the diamine-metal complex. The resulting complexes can feature the metal in various oxidation states. bldpharm.com

The presence of alkyl substituents on the nitrogen atoms, as in N-ethyl-N-isopropyl-ethane-1,2-diamine, can influence the steric and electronic properties of the resulting metal complexes. These properties, in turn, affect the complex's geometry, stability, and reactivity. rsc.org The asymmetric nature of this particular ligand, with different substituents on one nitrogen (ethyl, isopropyl) and none on the other, can also lead to the formation of various stereoisomers when coordinated to a metal center. rsc.org

While specific literature on the synthesis of N-ethyl-N-isopropyl-ethane-1,2-diamine complexes is limited, the synthesis of complexes with closely related N-substituted diamine ligands is well-documented and provides a clear procedural model. For instance, linkage isomers of nickel(II) complexes with N-isopropylethylenediamine have been synthesized by reacting the ligand with nickel(II) nitrite (B80452) in a 2:1 ligand-to-metal molar ratio. nih.gov Similarly, Schiff base complexes can be prepared through the condensation of ethylenediamine derivatives with aldehydes or ketones, followed by complexation with metal ions like Co(II), Ni(II), and Hg(II). nih.gov

The general synthetic route involves the reaction of the diamine ligand with a metal salt in an appropriate solvent, often with gentle heating. The resulting complex may precipitate from the solution or be isolated by evaporation of the solvent.

Table 1: Example Synthesis of a Related Nickel(II) Diamine Complex

Parameter Details
Complex trans-bis(N-isopropyl-1,2-diaminoethane)dinitritonickel(II)
Reactants N-isopropylethylenediamine and Nickel(II) nitrite
Molar Ratio 2:1 (Ligand:Metal)
Solvent Not specified, solution-based
Procedure Reactants are mixed, and the resulting greenish-blue solution is kept in a desiccator.
Product Blue-violet crystals of the dinitrito complex ([NiL'₂(ONO)₂]) and brown crystals of the dinitro isomer ([NiL'₂(NO₂)₂]) are formed. nih.gov
Yield Not specified for individual isomers.

Data sourced from Chattopadhyay et al. (2007). nih.gov

Characterization of these complexes relies on a suite of analytical techniques:

X-ray Crystallography: Provides definitive information on the three-dimensional structure, including bond lengths and angles. nih.gov

Infrared (IR) Spectroscopy: Confirms coordination of the amine groups, as evidenced by shifts in the N-H and C-N vibrational frequencies. nih.gov

UV-Visible Spectroscopy: Elucidates the electronic structure of the complex by observing d-d electronic transitions. researchgate.net

Elemental Analysis: Confirms the chemical formula and stoichiometry of the synthesized complex. nih.gov

Thermal Analysis (TG-DTA): Studies the thermal stability of the complexes and identifies phase transitions. nih.gov

The geometric structure of amine-metal adducts is dictated by the coordination number of the metal ion and the steric constraints imposed by the ligands. For a six-coordinate metal ion complexed with two bidentate N-ethyl-N-isopropyl-ethane-1,2-diamine ligands and two monodentate ligands, an octahedral geometry is expected. nih.gov In such cases, the asymmetric nature of the diamine ligand can result in facial (fac) or meridional (mer) isomers. rsc.org Other common geometries for transition metal complexes include square planar and tetrahedral.

A critical structural feature is the five-membered chelate ring formed by the ligand and the metal ion. X-ray diffraction studies on analogous complexes provide insight into typical bond parameters. For example, in a palladium(II) complex with a related N-substituted diamine ligand, specific metal-ligand bond lengths were determined.

Table 2: Representative Bond Parameters for a Related Diamine-Metal Complex

Bond/Angle Value
Pd–N (amine) 2.026(2) Å
Pd–N (pyridine) 2.1179(18) Å
Pd–Cl 2.2898(7)–2.3003(7) Å
N–Pd–N 83.04(8)°
Cl–Pd–Cl 88.18(3)°

Data for dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine)palladium(II).

Applications of N-ethyl-N-isopropyl-ethane-1,2-diamine Metal Complexes

While specific applications for complexes of N-ethyl-N-isopropyl-ethane-1,2-diamine are not yet widely reported, the broader class of N-substituted diamine complexes has demonstrated significant utility in materials science and catalysis.

Diamine ligands are versatile building blocks in the synthesis of more complex supramolecular structures. Their ability to bridge metal centers or act as templates can be exploited in the creation of advanced materials. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal nodes and organic linkers, are a prime example. Although no MOFs explicitly incorporating N-ethyl-N-isopropyl-ethane-1,2-diamine have been detailed, related structures are used. The principles of MOF design suggest that such functionalized diamines could be incorporated to tune pore size, shape, and functionality for applications in gas storage and separation. Furthermore, related N-substituted ethylenediamines are employed as epoxy curing agents and as building blocks for surfactants, highlighting their role in polymer and materials chemistry. google.com

The most significant potential application for complexes of asymmetrically substituted diamines lies in homogeneous catalysis, particularly in asymmetric synthesis. researchgate.net Chiral ligands are crucial for controlling the stereochemical outcome of a reaction, and complexes derived from N-substituted diamines are prominent in this field.

For example, cobalt(III) complexes featuring substituted ethylenediamine ligands are known to catalyze several types of organic transformations. rsc.org Rhodium and iridium complexes with chiral diamine ligands are effective for asymmetric hydrogenation and transfer hydrogenation reactions. The distinct electronic properties of the two different nitrogen donors (one hard primary amine, one softer tertiary amine) in N-ethyl-N-isopropyl-ethane-1,2-diamine could be advantageous. This electronic asymmetry, combined with the steric bulk of the ethyl and isopropyl groups, could create a unique chiral environment around the metal center, influencing the enantioselectivity of catalytic reactions. Palladium complexes with such ligands are also candidates for catalyzing a range of cross-coupling reactions. bldpharm.com

Supramolecular Assemblies and Coordination Polymers

A comprehensive review of scientific literature reveals a significant gap in the documented research concerning the role of (2-Aminoethyl)(ethyl)(propan-2-yl)amine, also known as N-ethyl-N-isopropyl-ethane-1,2-diamine, in the formation of supramolecular assemblies and coordination polymers. As of the current body of published research, there are no specific studies, structural data, or detailed findings available that focus on the use of this particular asymmetrically substituted ethylenediamine derivative as a building block for creating extended one-, two-, or three-dimensional coordination networks.

The formation of coordination polymers is highly dependent on the structural and electronic properties of the organic ligands employed. Factors such as the steric bulk of the N-alkyl groups (ethyl and isopropyl in this case), the flexibility of the ethylenediamine backbone, and the specific coordination preferences of the metal centers involved are critical in dictating the final supramolecular architecture. The asymmetry of the N-ethyl-N-isopropyl-ethane-1,2-diamine ligand introduces a lower molecular symmetry compared to symmetrically substituted diamines (e.g., N,N'-diethylethylenediamine). This asymmetry could potentially lead to the formation of complex, non-centrosymmetric structures or helical coordination polymers.

In the absence of empirical data, any discussion on the specific types of supramolecular assemblies or coordination polymers that might be formed with this ligand would be entirely speculative. Scientific advancement in this specific area would require the synthesis and crystallographic analysis of metal complexes involving N-ethyl-N-isopropyl-ethane-1,2-diamine. Such research would provide the necessary data to understand its coordination modes, bridging capabilities, and the influence of its asymmetric nature on the resulting crystal packing and network topology.

Due to the lack of available research findings, a data table on the structural parameters or properties of coordination polymers based on this ligand cannot be provided.

Catalytic Applications of N Ethyl N Isopropyl Ethane 1,2 Diamine

Organocatalysis Employing N-ethyl-N-isopropyl-ethane-1,2-diamine

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Amines and their derivatives are a cornerstone of organocatalysis due to their basic and nucleophilic properties. Despite the suitability of diamines for such roles, there is no specific information in the reviewed literature detailing the use of N¹-ethyl-N¹-isopropylethane-1,2-diamine as an organocatalyst.

Role in Base-Catalyzed Organic Transformations

Amines function as Brønsted-Lowry bases by accepting protons or as Lewis bases by donating their lone pair of electrons. In organic synthesis, amine bases are crucial for a wide range of transformations, including deprotonation, elimination, and condensation reactions. While structurally related amines are common bases, specific studies detailing the role of N¹-ethyl-N¹-isopropylethane-1,2-diamine in base-catalyzed transformations could not be found. Research in this area often focuses on commercially available or sterically hindered amines.

Phase-Transfer Catalysis with N-ethyl-N-isopropyl-ethane-1,2-diamine Derivatives

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This is typically achieved using catalysts, such as quaternary ammonium (B1175870) salts, that can transport one reactant across the phase boundary to react with the other. Derivatives of N¹-ethyl-N¹-isopropylethane-1,2-diamine, such as its quaternary ammonium salts, could theoretically function as phase-transfer catalysts.

Despite this theoretical potential, a review of the literature did not uncover any studies where derivatives of N¹-ethyl-N¹-isopropylethane-1,2-diamine are specifically used for this purpose. Research on phase-transfer catalysts often involves other types of ammonium or phosphonium (B103445) salts.

Hybrid Organic/Inorganic Catalysis Incorporating N-ethyl-N-isopropyl-ethane-1,2-diamine

Hybrid organic-inorganic catalysts combine the features of both materials, often by immobilizing an organic catalyst onto an inorganic support (like silica (B1680970) or a metal oxide) or by using an organic molecule as a ligand in a metal complex. nih.gov This approach can enhance catalyst stability, recyclability, and performance. Diamines are frequently used as ligands to coordinate with metal centers or as linkers in hybrid materials.

A thorough search did not yield any specific examples of N¹-ethyl-N¹-isopropylethane-1,2-diamine being incorporated into a hybrid organic/inorganic catalytic system. While the synthesis of related N-alkylethylenediamines using heterogeneous catalysts has been reported, the use of the target compound itself as a component of a hybrid catalyst is not documented in the available literature. google.com

Theoretical and Computational Studies of N Ethyl N Isopropyl Ethane 1,2 Diamine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For N-ethyl-N-isopropyl-ethane-1,2-diamine, these methods can elucidate its three-dimensional structure, electron distribution, and conformational possibilities.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For N-ethyl-N-isopropyl-ethane-1,2-diamine, DFT calculations would be instrumental in determining optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

Key predictable parameters from DFT analysis include:

Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and susceptibility to electronic excitation.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary nucleophilic centers.

Atomic Charges: Methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule, offering insights into its polarity and potential for intermolecular interactions.

Table 1. Illustrative DFT-Calculated Properties for a Diamine Structure.
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest unoccupied orbital; related to electron affinity.
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment1.8 DQuantifies the overall polarity of the molecule.
N1 Atomic Charge-0.45 eIndicates a nucleophilic center at the primary amine nitrogen.
N2 Atomic Charge-0.52 eIndicates a more sterically hindered but still nucleophilic tertiary amine nitrogen.

Conformational Analysis and Energy Landscapes

The flexibility of the ethane (B1197151) backbone and the presence of alkyl substituents on the nitrogen atoms mean that N-ethyl-N-isopropyl-ethane-1,2-diamine can exist in numerous conformations. The parent molecule, ethylenediamine (B42938), primarily exists in gauche and anti (or trans) conformations, with the gauche form being stabilized by an intramolecular hydrogen bond. acs.org

For N-ethyl-N-isopropyl-ethane-1,2-diamine, the conformational landscape is significantly more complex. Rotations around the C-C, C-N, and N-alkyl bonds lead to a variety of spatial arrangements. A priori conformational energy calculations can identify the most stable conformers and the energy barriers between them. acs.orguq.edu.au The ethyl and isopropyl groups introduce steric hindrance that influences the preferred geometry, likely favoring conformations that minimize non-bonded interactions. acs.orguq.edu.au Detailed calculations would reveal several low-energy conformers, each with a unique geometry and relative stability, which can impact the molecule's reactivity and its ability to act as a ligand in coordination chemistry. researchgate.net

Table 2. Hypothetical Relative Energies of N-ethyl-N-isopropyl-ethane-1,2-diamine Conformers.
ConformerN-C-C-N Dihedral AngleRelative Energy (kcal/mol)Key Feature
Gauche 1~65°0.00 (Most Stable)Potential for intramolecular H-bond; minimal steric clash.
Anti180°+1.5Extended conformation, reduces some steric strain but loses H-bond stabilization.
Gauche 2~-68°+2.1Alternate gauche form with different alkyl group orientations.
Eclipsed+5.8High-energy transition state between conformers.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum calculations are ideal for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.org An MD simulation of N-ethyl-N-isopropyl-ethane-1,2-diamine in a solvent, such as water, would reveal detailed information about its intermolecular interactions and dynamic behavior. researchgate.netnih.gov

These simulations can model:

Solvation Structure: MD can show how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding patterns between water and the amine groups of the diamine. researchgate.net

Hydrogen Bonding: The simulation can quantify the average number and lifetime of hydrogen bonds formed between the diamine and solvent molecules, as well as potential intramolecular hydrogen bonds.

Diffusive Properties: MD can predict transport properties like the self-diffusion coefficient, which describes how the molecule moves through the solvent. rsc.org

To perform such a simulation, a force field is required. This is a set of parameters that defines the potential energy of the system based on the positions of its atoms. For a novel molecule like N-ethyl-N-isopropyl-ethane-1,2-diamine, these parameters would be derived from quantum chemistry calculations. rsc.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. mdpi.com For N-ethyl-N-isopropyl-ethane-1,2-diamine, this could involve modeling reactions such as N-alkylation, oxidation, or nitrosamine formation. nih.govusp.org

By mapping the potential energy surface of a reaction, chemists can:

Identify Transition States (TS): These are the highest energy points along the reaction coordinate, and their structure and energy determine the reaction rate.

Calculate Activation Energies (ΔG‡): The Gibbs free energy of activation, calculated as the energy difference between the reactants and the transition state, is a key predictor of reaction kinetics. mdpi.com

Elucidate Reaction Pathways: For reactions with multiple possible outcomes, computations can predict which pathway is energetically favored.

For example, a computational study could model the reaction of the primary amine group with an electrophile. The calculations would determine the structure of the transition state and the activation energy, providing insight into the reaction's feasibility and rate.

Structure-Activity Relationship Modeling for N-ethyl-N-isopropyl-ethane-1,2-diamine Analogues (Focus on Chemical Activity)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its activity. mdma.ch For N-ethyl-N-isopropyl-ethane-1,2-diamine and its analogues, this involves systematically modifying the structure and calculating how these changes affect a specific chemical property, such as basicity (pKa), nucleophilicity, or metal-binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between chemical descriptors and activity. researchgate.netresearchgate.net Descriptors for the diamine and its analogues would include:

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameters).

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies calculated via quantum methods.

Lipophilicity Descriptors: The partition coefficient (logP), which describes the molecule's distribution between an oily and an aqueous phase.

By creating a QSAR model, one could predict the chemical properties of new, unsynthesized analogues. For instance, a model could predict how increasing the size of the N-alkyl groups would affect the diamine's ability to act as a corrosion inhibitor or a catalytic ligand. lookchem.com This predictive power is essential for the rational design of molecules with tailored chemical activities. nih.gov

Table 3. Illustrative SAR for N-Substituted Ethane-1,2-diamine Analogues.
N-Substituent 1N-Substituent 2Calculated logPPredicted Relative Basicity (pKa)Predicted Relative Reaction Rate (Alkylation)
-H-H (Ethylenediamine)-2.21.00 (Reference)1.00 (Reference)
-Ethyl-H-1.51.050.90
-Ethyl-Ethyl-0.81.100.75
-Ethyl-Isopropyl (Target Molecule)-0.31.120.68
-tert-Butyl-tert-Butyl+0.91.180.45

Note: Values are hypothetical and for illustrative purposes to show trends. Increased alkyl substitution generally increases basicity and lipophilicity (logP) while decreasing reaction rates due to steric hindrance.

Advanced Analytical Methodologies for Characterizing N Ethyl N Isopropyl Ethane 1,2 Diamine in Complex Systems

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of N-ethyl-N-isopropyl-ethane-1,2-diamine from complex mixtures and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.

Gas Chromatography (GC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N-ethyl-N-isopropyl-ethane-1,2-diamine. The analysis of amines by GC-MS can sometimes be challenging due to their polarity. chromatographyonline.com Coupling GC with high-resolution mass spectrometry (HRMS) provides a significant advantage by offering high mass accuracy, which aids in the confident identification of the analyte based on its elemental composition. thermofisher.comucdavis.edu

The electron ionization (EI) mass spectrum of N-ethyl-N-isopropyl-ethane-1,2-diamine is expected to exhibit characteristic fragmentation patterns. The molecular ion peak ([M]•+) would be observed, and its high-resolution measurement would yield the accurate mass of the compound. Key fragmentation pathways for similar aliphatic amines often involve alpha-cleavage at the C-C bond adjacent to the nitrogen atom. For N-ethyl-N-isopropyl-ethane-1,2-diamine, this would result in the formation of stable immonium ions. For instance, the fragmentation of a related compound, propan-2-amine, shows a base peak corresponding to the loss of a methyl group. docbrown.info

Table 1: Illustrative GC-HRMS Data for a Related Diamine

ParameterValue
Compound Name N,N-Diethylethane-1,2-diamine
Molecular Formula C6H16N2
Molecular Weight 116.2046 g/mol
Retention Time (min) Hypothetical: 8.5
Observed m/z Hypothetical: 116.1313
Calculated m/z 116.1313
Key Fragment Ions (m/z) Hypothetical: 86, 58, 44

This data is illustrative and based on typical values for similar compounds. nist.gov

Liquid Chromatography (LC) for Non-Volatile Derivatives and Complex Mixtures

Liquid chromatography is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. For N-ethyl-N-isopropyl-ethane-1,2-diamine, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or phosphoric acid to improve peak shape and resolution. sielc.com

For complex matrices, coupling LC with mass spectrometry (LC-MS), particularly with a high-resolution analyzer, is highly effective for selective detection and identification. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like diamines, which readily form protonated molecules [M+H]+ in the positive ion mode.

Spectroscopic Techniques for Detailed Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are paramount for the detailed structural elucidation and quantification of N-ethyl-N-isopropyl-ethane-1,2-diamine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net For N-ethyl-N-isopropyl-ethane-1,2-diamine, 1H and 13C NMR would provide fundamental information about the molecular framework.

1H NMR: The proton NMR spectrum would show distinct signals for the ethyl and isopropyl groups. The methylene (B1212753) protons of the ethylenediamine (B42938) backbone would likely appear as complex multiplets due to coupling with each other and with the protons on the adjacent ethyl and isopropyl groups. The chemical shifts of the amine (NH and NH2) protons can be variable and may appear as broad signals. researchgate.net

13C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom. rsc.org

Table 2: Predicted 1H NMR Chemical Shifts for N-ethyl-N-isopropyl-ethane-1,2-diamine

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH3 (ethyl) ~1.1Triplet
CH2 (ethyl) ~2.6Quartet
CH3 (isopropyl) ~1.0Doublet
CH (isopropyl) ~2.8Septet
CH2-N(ethyl,isopropyl) ~2.7Multiplet
CH2-NH2 ~2.5Multiplet
NH & NH2 BroadSinglet

These are predicted values based on the analysis of similar structures. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

As mentioned in the context of GC-MS and LC-MS, high-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of N-ethyl-N-isopropyl-ethane-1,2-diamine with high accuracy. northwestern.edu This technique can differentiate between compounds with the same nominal mass but different elemental formulas. Modern HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the sub-ppm range, providing a high degree of confidence in the identification of the compound. thermofisher.comnih.gov

The accurate mass measurement of the protonated molecule [M+H]+ or the molecular ion [M]•+ allows for the calculation of the elemental formula, which is a critical piece of information for structural elucidation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of N-ethyl-N-isopropyl-ethane-1,2-diamine would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear in the region of 3300-3500 cm-1. C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm-1. The N-H bending vibrations are expected in the 1590-1650 cm-1 region, and C-N stretching vibrations would be found in the 1000-1250 cm-1 range. nist.govnih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination of N-ethyl-N-isopropyl-ethane-1,2-diamine and its Derivatives/Complexes

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique could provide invaluable insights into the solid-state structure of N-ethyl-N-isopropyl-ethane-1,2-diamine, its salts, or its coordination complexes with various metal ions. The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, would be fundamental to understanding its chemical behavior, reactivity, and potential applications.

Despite a thorough review of publicly available crystallographic databases and the scientific literature, no experimental single-crystal X-ray diffraction data for N-ethyl-N-isopropyl-ethane-1,2-diamine or its direct derivatives and complexes has been reported to date. The absence of such data means that the precise solid-state conformation of the molecule, as well as the coordination geometry of its potential metal complexes, remains uncharacterized.

To illustrate the principles and the type of detailed structural information that X-ray crystallography can provide for this class of compounds, the crystal structure of a closely related N-alkylated ethylenediamine complex, trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, is presented here as an illustrative example. nih.gov It is important to note that the following data pertains to this analogue and not to N-ethyl-N-isopropyl-ethane-1,2-diamine itself.

In a study of this nickel(II) complex, single-crystal X-ray diffraction analysis revealed a slightly distorted octahedral coordination environment for the nickel(II) ion. nih.gov The central nickel atom is coordinated to four nitrogen atoms from two N,N,N'-trimethylethylenediamine ligands and two oxygen atoms from water molecules. nih.gov The two substituted ethylenediamine ligands and the two water molecules each coordinate in a trans configuration to one another. nih.gov

The five-membered chelate ring formed by the coordination of the ethylenediamine ligand to the nickel center adopts a slight envelope conformation. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amine and water hydrogen atoms with the chloride counter-ions, creating a three-dimensional supramolecular structure. nih.gov

Crystallographic Data for an Illustrative Analogue: trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride

The following tables summarize the key crystallographic data and selected bond lengths for this analogue, showcasing the level of detail obtained from an X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula[Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂
Formula Weight385.99 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a14.593(3) Å
b8.8240(18) Å
c14.223(3) Å
α90°
β108.59(3)°
γ90°
Volume1735.6(6) ų
Z4
Density (calculated)1.478 Mg/m³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Ni—O(1)2.1189(15)
Ni—N(1)2.1906(18)
Ni—N(2)2.1245(18)

This data is for the analogue compound trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride and is presented for illustrative purposes. nih.gov

Should the crystal structure of N-ethyl-N-isopropyl-ethane-1,2-diamine or its complexes be determined in the future, similar tables of crystallographic data would provide a definitive characterization of their solid-state structures.

Environmental Chemical Transformations and Fate of N Ethyl N Isopropyl Ethane 1,2 Diamine

Sorption and Mobility in Aquatic and Soil Systems

The sorption and mobility of a chemical in soil and aquatic systems determine its potential to leach into groundwater or be transported in surface water. These processes are largely governed by the chemical's properties and the characteristics of the environmental matrix, such as organic carbon content and pH. epa.gov

The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. epa.govchemsafetypro.com A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests high mobility. epa.gov For ionizable compounds like amines, sorption is also influenced by the soil pH, as it affects the charge of the molecule. chemsafetypro.com

Due to the lack of experimental data for N-ethyl-N-isopropyl-ethane-1,2-diamine, its sorption behavior can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as those available in the EPI Suite™ software developed by the US EPA. epa.govepisuite.dev Based on its structure as a short-chain aliphatic amine, it is predicted to have a relatively low Koc value, indicating that it would be mobile in soil. However, rapid degradation processes may limit its potential for leaching into groundwater. The presence of amine functional groups can also lead to sorption onto mineral surfaces in soil. nih.gov

The following table presents estimated soil sorption and mobility parameters for N-ethyl-N-isopropyl-ethane-1,2-diamine based on predictive models.

ParameterPredicted ValueInterpretation
Log Koc Low (estimated)High mobility in soil
Mobility Class Mobile to Very MobilePotential for leaching

Chemical Stability under Varying Environmental Conditions (pH, Temperature)

The chemical stability of N-ethyl-N-isopropyl-ethane-1,2-diamine is influenced by environmental factors such as pH and temperature.

Effect of pH:

The basicity of amines means that their speciation in the environment is pH-dependent. In acidic to neutral conditions, the amine groups will be protonated, forming the corresponding ammonium (B1175870) cations. This protonation increases water solubility and can affect sorption behavior and reactivity. For instance, the rate of reaction with ozone is highly pH-dependent, as protonation of the amine eliminates the nucleophilic site for ozone attack. researchgate.net

Effect of Temperature:

In general, the rates of chemical degradation reactions, including oxidation, increase with temperature. canada.ca Thermal degradation of amines, in the absence of other reactants, typically requires high temperatures. canada.ca However, in the presence of other substances like CO2, degradation can be accelerated at lower temperatures. canada.ca For N-ethyl-N-isopropyl-ethane-1,2-diamine, an increase in ambient temperature is expected to increase the rate of its abiotic degradation, particularly its oxidation by reactive oxygen species.

The following table summarizes the expected stability of N-ethyl-N-isopropyl-ethane-1,2-diamine under different environmental conditions.

ConditionEffect on Stability
Acidic pH Increased protonation, potential for altered reactivity and sorption
Neutral to Alkaline pH Predominantly in neutral form, more susceptible to oxidation
Increased Temperature Decreased stability, increased rate of degradation reactions

Future Research Directions and Emerging Applications of N Ethyl N Isopropyl Ethane 1,2 Diamine

Exploration of Novel and Efficient Synthetic Routes

The synthesis of unsymmetrical vicinal diamines like N-ethyl-N-isopropyl-ethane-1,2-diamine remains an area of active development in organic chemistry. rsc.orgresearchgate.net While classical methods often involve multi-step procedures with challenges in selectivity and yield, future research is anticipated to focus on more atom-economical and efficient strategies.

One promising direction is the advancement of catalytic hydroamination. A rhodium-catalyzed hydroamination method has been shown to be effective for reacting primary and secondary allylic amines with various amine nucleophiles to create a wide array of unsymmetrical vicinal diamines. researchgate.netnih.gov Future work could adapt this methodology for the targeted synthesis of N-ethyl-N-isopropyl-ethane-1,2-diamine, potentially through the reaction of N-ethyl-allylamine with isopropylamine (B41738) or N-isopropyl-allylamine with ethylamine (B1201723). Optimization of catalyst systems, such as exploring different rhodium precursors and bidentate ligands like DPEphos, could enhance yield and diastereoselectivity for this specific target molecule. nih.gov

Another emerging area is the use of photocatalysis. A recently developed photo-induced carbonyl alkylative amination allows for the one-step synthesis of diverse alkyl/aryl-substituted unsymmetrical 1,2-diamines from amines, aldehydes, and iodoarenes under catalyst- and base-free conditions. rsc.org Investigating the applicability of this multicomponent reaction for the synthesis of N-ethyl-N-isopropyl-ethane-1,2-diamine could open up a novel, green synthetic pathway.

Furthermore, direct N-alkylation of ethylenediamine (B42938) or its derivatives with alcohols offers a straightforward approach. A method using a CuO-NiO/γ-Al2O3 catalyst has been successful for the N-alkylation of 1,2-diaminoethane with various alcohols, including isopropanol. researchgate.net Future research could focus on the selective and sequential alkylation of ethylenediamine, first with an ethyl group and then an isopropyl group (or vice versa), by fine-tuning reaction conditions such as temperature, pressure, and catalyst composition to maximize the yield of the desired unsymmetrical product.

Synthetic Strategy Potential Precursors Key Research Focus Reference
Rhodium-Catalyzed HydroaminationN-ethyl-allylamine + IsopropylamineCatalyst and ligand optimization for improved yield and selectivity. researchgate.netnih.gov
Photo-induced Alkylative AminationAmine, aldehyde, and iodoarene precursorsAdaptation of the multicomponent strategy for aliphatic diamine synthesis. rsc.org
Catalytic N-AlkylationEthylenediamine + Ethanol + IsopropanolDevelopment of selective sequential alkylation protocols; catalyst optimization. researchgate.net

Development of N-ethyl-N-isopropyl-ethane-1,2-diamine-Based Advanced Materials

The bifunctionality of N-ethyl-N-isopropyl-ethane-1,2-diamine makes it an attractive building block, or monomer, for the synthesis of advanced materials. The unsymmetrical nature of the molecule, with its distinct alkyl groups, can be exploited to disrupt chain packing and impart unique properties to polymers.

Future research is expected to investigate the incorporation of N-ethyl-N-isopropyl-ethane-1,2-diamine into high-performance polymers like polyamides and polyimides. For instance, wholly aromatic polyamides synthesized from unsymmetrical diamine monomers have demonstrated enhanced solubility and high optical transparency without compromising thermal stability. mdpi.com The introduction of the aliphatic, unsymmetrical N-ethyl-N-isopropyl-ethane-1,2-diamine moiety into a polymer backbone could similarly lead to materials with improved processability, making them soluble in a wider range of organic solvents. mdpi.com The steric hindrance provided by the ethyl and isopropyl groups could effectively prevent the close packing of polymer chains, leading to amorphous materials with desirable optical and mechanical properties. mdpi.com

Expansion of Catalytic Scope and Selectivity in Organic Synthesis

Chiral 1,2-diamines are well-established as privileged ligands and organocatalysts in asymmetric synthesis. rsc.org The N-ethyl-N-isopropyl-ethane-1,2-diamine structure is a precursor to chiral ligands if synthesized from chiral starting materials or resolved into its enantiomers. Future research will likely focus on creating chiral versions of this ligand and exploring their efficacy in a variety of catalytic transformations.

The unsymmetrical environment around the nitrogen atoms is a key feature that could be leveraged to induce high levels of stereoselectivity. For example, metal complexes (e.g., with Ruthenium, Rhodium, or Iridium) of chiral N-ethyl-N-isopropyl-ethane-1,2-diamine could be investigated as catalysts for asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The interplay between the sterically smaller ethyl group and the bulkier isopropyl group could create a well-defined chiral pocket around the metal center, enabling precise control over the approach of a substrate.

Furthermore, the diamine itself can function as an organocatalyst. Research into its application in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions could reveal new catalytic activities. The differing basicity and steric environment of the two amine groups could lead to unique reactivity and selectivity profiles compared to symmetrical diamine catalysts.

Integration of N-ethyl-N-isopropyl-ethane-1,2-diamine in Flow Chemistry and Microreactor Technologies

The transition from batch to continuous manufacturing (flow chemistry) is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. Future research should explore the integration of both the synthesis and application of N-ethyl-N-isopropyl-ethane-1,2-diamine within continuous flow systems.

The synthesis of N-alkylated ethylenediamines has been demonstrated in fixed-bed reactors, which are a form of continuous reactor. researchgate.net A patented method for producing N-ethylethylenediamine uses a gas-phase catalytic reaction over a molecular sieve in a fixed-bed or fluidized-bed reactor. google.com Adapting these principles for the more complex, selective synthesis of N-ethyl-N-isopropyl-ethane-1,2-diamine represents a significant future research direction. This would involve developing robust heterogeneous catalysts and optimizing flow conditions (temperature, pressure, residence time) to maximize yield and purity while minimizing byproducts.

Computational Design of N-ethyl-N-isopropyl-ethane-1,2-diamine Analogues with Tuned Chemical Properties and Reactivity

Computational chemistry and in silico design offer powerful tools to accelerate the discovery of new molecules with tailored properties, bypassing laborious trial-and-error synthesis. Future research will undoubtedly leverage these tools to design analogues of N-ethyl-N-isopropyl-ethane-1,2-diamine for specific applications.

Using methods like Density Functional Theory (DFT), researchers can model the geometric and electronic structure of the diamine and its metal complexes. This allows for the prediction of properties such as bond energies, charge distributions, and the steric profile of catalyst active sites. For example, computational studies could be used to screen a virtual library of related unsymmetrical diamines, varying the N-alkyl substituents (e.g., replacing ethyl or isopropyl with cyclopropyl, tert-butyl, or other groups) to identify candidates with optimal properties for a target catalytic reaction.

Computational tools can also predict physical properties relevant to materials science. uni.lu By calculating parameters like the rotational energy barriers and intermolecular interaction energies, scientists can forecast how modifications to the diamine structure will impact the properties of resulting polymers, such as their glass transition temperature, solubility, and mechanical strength. This predictive power can guide synthetic efforts toward the most promising molecular designs.

Computational Method Predicted Property Potential Application Area Reference
Density Functional Theory (DFT)Catalyst structure, charge distribution, reaction barriersCatalyst design, selectivity prediction
Molecular Dynamics (MD)Polymer chain packing, glass transition temperatureAdvanced materials development mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with catalytic performanceHigh-throughput screening of virtual ligands rsc.org
Collision Cross Section (CCS) PredictionIon mobility, molecular shapeAnalytical characterization, structural elucidation uni.lu

Q & A

Q. What are the optimal synthetic routes for (2-Aminoethyl)(ethyl)(propan-2-yl)amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can follow pathways analogous to alkylamine derivatives. Key methods include:

  • Nucleophilic substitution : Reacting ethylamine derivatives with halogenated precursors (e.g., 2-chloroethylamine) under basic conditions. Solvent choice (e.g., THF or DMF) and temperature (40–80°C) critically influence reaction rates .
  • Reductive amination : Using propan-2-yl ketone or aldehyde precursors with ethylamine and reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol. pH control (~6–7) is essential to minimize side reactions .
  • Catalytic hydrogenation : For nitro or nitrile intermediates, hydrogen gas with palladium or nickel catalysts at 50–100 psi enhances selectivity. Monitor pressure and temperature to avoid over-reduction .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the ethyl, propan-2-yl, and aminoethyl groups. Integration ratios (e.g., 2:2:1 for –CH2–NH– vs. –CH(CH3)2) confirm branching .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes the molecular ion peak (C7H17N2, expected m/z 129.14) from fragmentation patterns. Collision-induced dissociation (CID) identifies amine-specific ions .
  • Infrared (IR) spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1100–1250 cm⁻¹ (C–N stretches) validate functional groups .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic transamination or enantioselective synthesis?

Methodological Answer: The compound’s branched alkyl groups create steric hindrance, which can be exploited in asymmetric catalysis:

  • Transaminase (TA) compatibility : The ethyl and propan-2-yl groups may enhance substrate binding in TA-active sites, favoring enantioselective synthesis of β-amino alcohols. Use molecular docking simulations to predict binding affinities .
  • Steric effects in nucleophilic reactions : Bulkier substituents slow SN2 mechanisms but favor SN1 pathways. Kinetic studies (e.g., monitoring reaction rates with varying substituents) quantify steric contributions .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data when synthesizing derivatives of this amine using different catalytic systems?

Methodological Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with standards .
  • Circular dichroism (CD) spectroscopy : Correlate CD signals with ee values from polarimetry to validate optical purity.
  • Control experiments : Test catalysts (e.g., Ru-BINAP vs. Jacobsen’s salen complexes) under identical conditions to isolate steric/electronic effects .

Q. How can computational models predict the collision cross-section (CCS) and conformational dynamics of this compound in ion mobility spectrometry (IMS)?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate gas-phase conformers using software like GROMACS. Calculate CCS values via the trajectory method and validate against experimental IMS data .
  • Density functional theory (DFT) : Optimize low-energy conformers at the B3LYP/6-31G* level. Compare theoretical CCS (via MOBCAL) with empirical results to refine models .

Q. What experimental designs mitigate oxidative degradation of this compound during storage or reaction conditions?

Methodological Answer:

  • Stability studies : Store samples under inert gas (N2/Ar) at –20°C. Use accelerated aging tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Antioxidant additives : Introduce 0.1% BHT or ascorbic acid in solution phases to quench free radicals.
  • Oxygen-free reactors : Conduct reactions in Schlenk lines or gloveboxes to minimize air exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.